molecular formula C14H14N2O6 B3747140 METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE

METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE

Cat. No.: B3747140
M. Wt: 306.27 g/mol
InChI Key: SVGOBWKEWJAXOI-UHFFFAOYSA-N
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Description

METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE is a complex organic compound with a unique structure that includes a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE typically involves multi-step organic reactions. One common method involves the condensation of appropriate quinoxaline derivatives with methyl 2-(2-methoxy-2-oxoethyl)acetate under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[(2-METHOXY-2-OXOETHYL)AMINO]ACETATE HYDROCHLORIDE
  • METHYL 4-(2-METHOXY-2-OXOETHYL)BENZOATE
  • METHYL 2-(2-METHOXY-2-OXOETHYL)BENZOATE

Uniqueness

METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE is unique due to its specific quinoxaline core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-[4-(2-methoxy-2-oxoethyl)-2,3-dioxoquinoxalin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-21-11(17)7-15-9-5-3-4-6-10(9)16(8-12(18)22-2)14(20)13(15)19/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGOBWKEWJAXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2N(C(=O)C1=O)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-[4-(2-METHOXY-2-OXOETHYL)-2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL]ACETATE

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